molecular formula C27H25FN2O4S B2398625 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one CAS No. 892764-59-9

1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one

Cat. No.: B2398625
CAS No.: 892764-59-9
M. Wt: 492.57
InChI Key: XZBYHMNHNDWGIB-UHFFFAOYSA-N
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Description

1-Benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one is a substituted quinolinone derivative characterized by a benzyl group at position 1, fluorine at position 6, a morpholino ring at position 7, and a tosyl (p-toluenesulfonyl) group at position 2. The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets. The fluorine atom enhances metabolic stability, while the morpholino group may improve solubility and pharmacokinetic properties. The tosyl group could serve as a protective moiety or influence reactivity in synthetic pathways .

Properties

IUPAC Name

1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-19-7-9-21(10-8-19)35(32,33)26-18-30(17-20-5-3-2-4-6-20)24-16-25(29-11-13-34-14-12-29)23(28)15-22(24)27(26)31/h2-10,15-16,18H,11-14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBYHMNHNDWGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the benzyl group: This step might involve a benzylation reaction using benzyl halides.

    Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Morpholino group addition: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

Structure :

  • Position 1 : Cyclopropyl group.
  • Position 6 : Fluorine.
  • Position 7 : Chlorine.
  • Core: 2,3-Dihydroquinolin-4(1H)-one (saturated C2–C3 positions).
Parameter 1-Benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
Molecular Formula Not explicitly provided (estimated: ~C₃₀H₂₈FN₂O₄S) C₁₂H₁₁ClFNO
Molar Mass (g/mol) Higher due to benzyl, tosyl, and morpholino substituents 239.67
Substituent Effects Tosyl enhances steric bulk; morpholino improves solubility Cyclopropyl increases lipophilicity; chlorine may hinder solubility
Structural Flexibility Fully aromatic quinolinone Partially saturated 2,3-dihydroquinolinone
Potential Applications Likely tailored for drug discovery (e.g., kinase inhibition) Research applications (unclassified)
Key Differences and Implications :

In contrast, the cyclopropyl group in Compound A offers rigidity and moderate lipophilicity . Morpholino vs. Chlorine: The morpholino moiety (a six-membered amine ring) in the target compound likely improves water solubility compared to the chlorine atom in Compound A, which may reduce solubility due to halogen hydrophobicity.

This could impact interactions with enzymes or receptors compared to the fully aromatic target compound .

Functional Group Roles: The tosyl group in the target compound may act as a protective group during synthesis or influence steric hindrance in subsequent reactions.

Biological Activity

1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one, identified by its CAS number 892764-59-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C27H25FN2O4SC_{27}H_{25}FN_{2}O_{4}S with a molecular weight of 492.6 g/mol. The compound features a quinoline core substituted with a benzyl group, a morpholine ring, and a tosyl group, which are critical for its biological activity.

PropertyValue
CAS Number892764-59-9
Molecular FormulaC27H25FN2O4S
Molecular Weight492.6 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be as low as 2 mg/L and 4 mg/L respectively .

Antiviral Activity

The compound has shown promising antiviral activity as well. A molecular docking study revealed significant binding affinity towards the active sites of viral proteins associated with hepatitis B and COVID-19. The interaction energies suggest that the compound could serve as a potential therapeutic agent against these viruses, outperforming some reference ligands in terms of binding affinity .

Anticancer Activity

In terms of anticancer properties, preliminary in vitro studies indicate that this compound may induce apoptosis in cancer cell lines. Research has shown that it can inhibit cell proliferation in various cancer types by targeting specific signaling pathways involved in cell growth and survival. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human hepatocellular carcinoma cells .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Antibacterial Activity : A recent study evaluated the antibacterial effects against multiple strains, revealing that the compound significantly inhibited bacterial growth at concentrations lower than those required for standard antibiotics .
  • Antiviral Efficacy : In silico studies have provided insights into its mechanism of action against viral proteins, indicating potential pathways for therapeutic development .
  • Anticancer Mechanisms : Investigations into apoptosis mechanisms revealed that the compound affects cell cycle regulation, particularly inducing G2/M phase arrest through upregulation of p21 expression .

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